
5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 5-chloro-2-methylaniline with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: Utilized in the production of biocides, fungicides, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the growth of microorganisms by disrupting their cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its antimicrobial properties and used in water treatment.
Methylchloroisothiazolinone: An isothiazolinone compound used as a biocide in personal care products and industrial applications.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Used as an insecticide and has similar structural features.
Uniqueness
5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to its specific combination of a thiazole ring and aniline derivative, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C11H11ClN2S |
|---|---|
Molekulargewicht |
238.74 g/mol |
IUPAC-Name |
5-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8-2-3-9(12)4-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI-Schlüssel |
FPMGTZKPIGZKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CN=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B13331575.png)
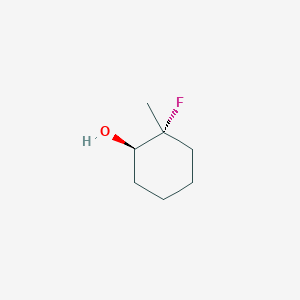
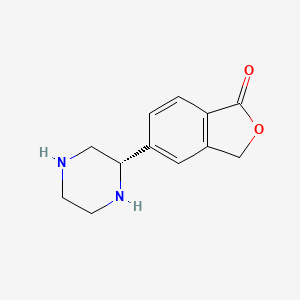
![5-(4-Fluoro-2-methylphenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13331614.png)
![1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13331621.png)

![(S)-6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B13331629.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrazin-2-yl)propanoicacid](/img/structure/B13331632.png)
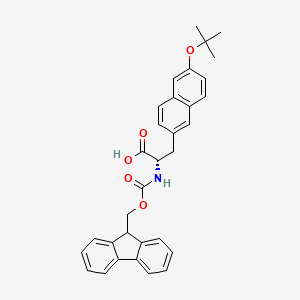
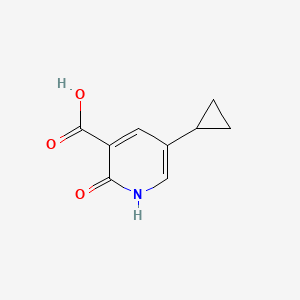
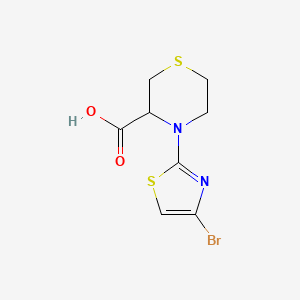
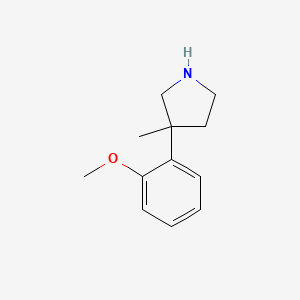
![(1S,3aR,6aS)-2-(2-(2,4-Dichlorophenoxy)acetyl)-N-((2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B13331663.png)
